molecular formula C10H8F4 B12637228 1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene CAS No. 922141-55-7

1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene

Cat. No.: B12637228
CAS No.: 922141-55-7
M. Wt: 204.16 g/mol
InChI Key: FIFODVMTAGZAEY-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene is a fluorinated organic compound It is characterized by the presence of four fluorine atoms and a methyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene typically involves the fluorination of a suitable precursor. One common method is the reaction of a methyl-substituted indene with a fluorinating agent such as tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield partially or fully hydrogenated products.

    Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as chlorine or bromine in the presence of a catalyst can facilitate halogen exchange.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Hydrogenated indene derivatives.

    Substitution: Halogenated indene derivatives.

Scientific Research Applications

1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Investigated for its potential as a diagnostic agent in medical imaging.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism by which 1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene: Lacks the methyl group, resulting in different chemical properties.

    1,1,2,2-Tetrafluoro-7-methyl-1H-indene: Does not have the dihydro structure, affecting its reactivity.

    1,1,2,2-Tetrafluoro-2,3-dihydro-1H-naphthalene: Larger aromatic system, leading to different applications.

Uniqueness

1,1,2,2-Tetrafluoro-7-methyl-2,3-dihydro-1H-indene is unique due to the combination of fluorine atoms and a methyl group on an indene backbone. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

922141-55-7

Molecular Formula

C10H8F4

Molecular Weight

204.16 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-4-methyl-1H-indene

InChI

InChI=1S/C10H8F4/c1-6-3-2-4-7-5-9(11,12)10(13,14)8(6)7/h2-4H,5H2,1H3

InChI Key

FIFODVMTAGZAEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(C2(F)F)(F)F

Origin of Product

United States

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